Cas no 75529-72-5 (N-Ethyl-1-piperazinecarboxamide)
N-Ethyl-1-piperazinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinecarboxamide,N-ethyl-
- N-Ethyl-1-piperazinecarboxamide
- 1-Piperazinecarboxamide,N-ethyl-(9CI)
- N-ETHYLPIPERAZINE-1-CARBOXAMIDE
- AKOS009075788
- 1-Piperazinecarboxamide, N-ethyl-
- DIDCDJTVKPODTM-UHFFFAOYSA-N
- Y99L8Z5W3C
- 75529-72-5
- UNII-Y99L8Z5W3C
- CHEMBL4553682
- SCHEMBL962662
- DTXSID50429383
- EN300-57424
-
- Inchi: 1S/C7H15N3O/c1-2-9-7(11)10-5-3-8-4-6-10/h8H,2-6H2,1H3,(H,9,11)
- InChI Key: DIDCDJTVKPODTM-UHFFFAOYSA-N
- SMILES: O=C(NCC)N1CCNCC1
Computed Properties
- Exact Mass: 157.121512110g/mol
- Monoisotopic Mass: 157.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.7
- Topological Polar Surface Area: 44.4Ų
N-Ethyl-1-piperazinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E923875-10mg |
N-Ethyl-1-piperazinecarboxamide |
75529-72-5 | 10mg |
$ 58.00 | 2023-09-07 | ||
| TRC | E923875-25mg |
N-Ethyl-1-piperazinecarboxamide |
75529-72-5 | 25mg |
$ 110.00 | 2023-09-07 | ||
| TRC | E923875-50mg |
N-Ethyl-1-piperazinecarboxamide |
75529-72-5 | 50mg |
$ 173.00 | 2023-09-07 | ||
| TRC | E923875-100mg |
N-Ethyl-1-piperazinecarboxamide |
75529-72-5 | 100mg |
$322.00 | 2023-05-18 | ||
| TRC | E923875-250mg |
N-Ethyl-1-piperazinecarboxamide |
75529-72-5 | 250mg |
$770.00 | 2023-05-18 | ||
| TRC | E923875-500mg |
N-Ethyl-1-piperazinecarboxamide |
75529-72-5 | 500mg |
$1269.00 | 2023-05-18 | ||
| Chemenu | CM524992-1g |
N-Ethylpiperazine-1-carboxamide |
75529-72-5 | 98% | 1g |
$481 | 2022-08-31 | |
| Enamine | EN300-57424-0.05g |
N-ethylpiperazine-1-carboxamide |
75529-72-5 | 0.05g |
$563.0 | 2023-05-30 | ||
| Enamine | EN300-57424-0.1g |
N-ethylpiperazine-1-carboxamide |
75529-72-5 | 0.1g |
$591.0 | 2023-05-30 | ||
| Enamine | EN300-57424-0.25g |
N-ethylpiperazine-1-carboxamide |
75529-72-5 | 0.25g |
$617.0 | 2023-05-30 |
N-Ethyl-1-piperazinecarboxamide Suppliers
N-Ethyl-1-piperazinecarboxamide Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-Ethyl-1-piperazinecarboxamide
Introduction to N-Ethyl-1-piperazinecarboxamide (CAS No. 75529-72-5)
N-Ethyl-1-piperazinecarboxamide, a compound with the chemical formula C₇H₁₄N₂O, is a derivative of piperazine that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 75529-72-5, is characterized by a piperazine ring substituted with an ethyl group and a carboxamide functional group. The unique structural features of N-Ethyl-1-piperazinecarboxamide make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the realm of drug discovery.
The piperazine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms, which is known for its ability to form stable hydrogen bonds and interact with biological targets such as enzymes and receptors. The introduction of an ethyl group at the 1-position of the piperazine ring enhances its solubility and metabolic stability, making it an attractive scaffold for medicinal chemists. Additionally, the carboxamide group provides a site for further functionalization, allowing for the creation of more complex derivatives with tailored pharmacological properties.
In recent years, N-Ethyl-1-piperazinecarboxamide has been extensively studied for its potential applications in the development of novel therapeutic agents. Its structural motif is found in several pharmacologically active compounds, including antipsychotics, antidepressants, and antiviral agents. The compound's ability to modulate neurotransmitter systems has made it a focal point in research aimed at treating neurological and psychiatric disorders.
One of the most compelling aspects of N-Ethyl-1-piperazinecarboxamide is its role as a key intermediate in the synthesis of neurokinin-1 (NK₁) receptor antagonists. These antagonists are being developed for the treatment of conditions such as chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and irritable bowel syndrome (IBS). The NK₁ receptor is highly expressed in the central nervous system and gastrointestinal tract, making it an ideal target for these therapeutic interventions. Several clinical trials have demonstrated the efficacy of NK₁ receptor antagonists in reducing nausea and vomiting, highlighting the importance of compounds like N-Ethyl-1-piperazinecarboxamide in this context.
Furthermore, N-Ethyl-1-piperazinecarboxamide has shown promise in the development of antiviral agents. The piperazine scaffold is known to interact with viral proteases and polymerases, making it a valuable component in antiviral drug design. Researchers have explored derivatives of N-Ethyl-1-piperazinecarboxamide as potential inhibitors against viruses such as HIV and hepatitis C. Preliminary studies have indicated that certain modifications to this scaffold can enhance binding affinity and reduce viral replication, suggesting its potential as a lead compound in antiviral therapy.
The synthesis of N-Ethyl-1-piperazinecarboxamide typically involves multi-step organic reactions starting from readily available precursors. The process often begins with the formation of an amide bond between ethyl chloroformate and piperazine hydrochloride. Subsequent functional group transformations can be employed to introduce additional modifications or to prepare analogs for biological testing. Advanced synthetic techniques such as flow chemistry have been utilized to improve yield and scalability, ensuring that sufficient quantities of the compound are available for preclinical studies.
In terms of pharmacokinetic properties, N-Ethyl-1-piperazinecarboxamide exhibits moderate solubility in water and organic solvents, which is advantageous for formulation development. Its metabolic stability allows for prolonged half-life in vivo, potentially reducing the frequency of dosing required for therapeutic effect. However, further studies are needed to fully understand its absorption, distribution, metabolism, excretion (ADME) profile to optimize its clinical application.
The growing interest in N-Ethyl-1-piperazinecarboxamide has led to numerous patents being filed by pharmaceutical companies exploring its therapeutic potential. Collaborative efforts between academia and industry are ongoing to identify new applications and refine synthetic methodologies. As our understanding of biological pathways continues to expand, it is likely that compounds derived from N-Ethyl-1-piperazinecarboxamide will play an increasingly important role in addressing unmet medical needs.
In conclusion, N-Ethyl-1-piperazinecarboxamide (CAS No. 75529-72-5) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it suitable for designing molecules targeting various diseases, particularly neurological disorders and viral infections. With continued advancements in synthetic chemistry and drug discovery technologies, this compound is poised to contribute substantially to the development of novel therapeutic agents in the coming years.
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